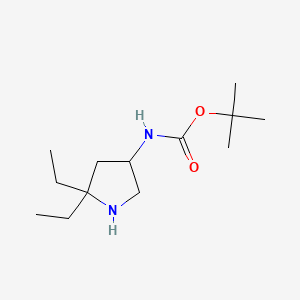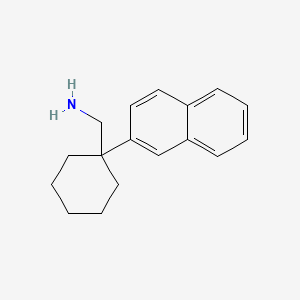![molecular formula C11H10N2O2 B13583352 1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a cyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid typically involves multi-step processes that include the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the cyclopropane carboxylic acid group. Common synthetic routes include:
Radical Reactions: Utilizing transition metal catalysis, metal-free oxidation, and photocatalysis strategies to functionalize the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: Combining various reactants in a single reaction vessel to form the desired product through condensation, cyclization, and other mechanisms.
Industrial Production: Large-scale production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents to alter the oxidation state of the compound.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions: Transition metal catalysts, oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents and temperatures depending on the desired reaction
Major Products: The reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in synthesis and applications.
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)11(4-5-11)8-7-13-6-2-1-3-9(13)12-8/h1-3,6-7H,4-5H2,(H,14,15) |
InChI Key |
LHRJJQZZYGIXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN3C=CC=CC3=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
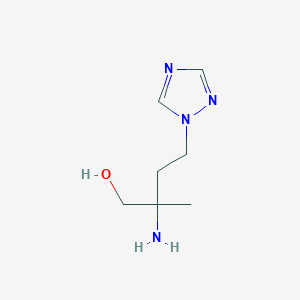
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)




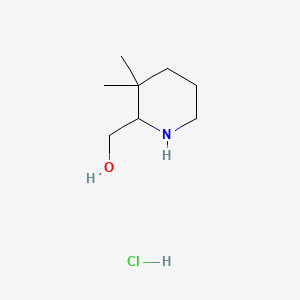

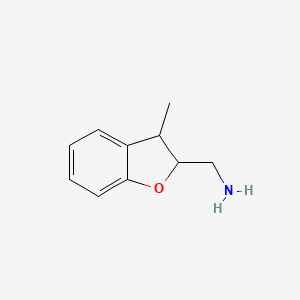
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
